2-Chloro-5-(2-chlorophenyl)phenol, 95%
Overview
Description
2-Chloro-5-(2-chlorophenyl)phenol, 95% (2CPP) is an aromatic organic compound with a wide range of applications in the scientific and medical fields. It is a colorless to pale yellow crystalline solid that is insoluble in water and has a melting point of 106°C. 2CPP is a versatile compound and has been used in a variety of laboratory experiments and research studies, including in the synthesis of other compounds, in drug development, and in the study of biochemical and physiological effects.
Scientific Research Applications
2-Chloro-5-(2-chlorophenyl)phenol, 95% has been used in a variety of scientific research applications, including in drug development, in the synthesis of other compounds, and in the study of biochemical and physiological effects. For example, 2-Chloro-5-(2-chlorophenyl)phenol, 95% has been used in the synthesis of a new class of anti-tumor agents, as well as in the synthesis of a new class of anti-inflammatory agents. In addition, 2-Chloro-5-(2-chlorophenyl)phenol, 95% has been used in the study of the biochemical and physiological effects of various drugs, such as the effects of some anti-cancer drugs on cell proliferation and apoptosis.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-chlorophenyl)phenol, 95% is not yet fully understood, but it is believed to act by binding to certain proteins and other molecules in the body. It is thought that this binding may be responsible for some of the biochemical and physiological effects of 2-Chloro-5-(2-chlorophenyl)phenol, 95%, such as its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
2-Chloro-5-(2-chlorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-cancer effects. In addition, 2-Chloro-5-(2-chlorophenyl)phenol, 95% has been shown to inhibit the growth of certain bacteria and viruses, and to have an antioxidant effect.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(2-chlorophenyl)phenol, 95% has several advantages for lab experiments, including its availability, low cost, and high yield. In addition, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, there are some limitations to using 2-Chloro-5-(2-chlorophenyl)phenol, 95% in lab experiments, such as its low solubility in water and its potential toxicity.
Future Directions
Given the wide range of applications of 2-Chloro-5-(2-chlorophenyl)phenol, 95%, there are many potential future directions for research. These include further studies into the mechanism of action of 2-Chloro-5-(2-chlorophenyl)phenol, 95%, as well as the development of new synthetic methods for its synthesis. In addition, further research into the biochemical and physiological effects of 2-Chloro-5-(2-chlorophenyl)phenol, 95%, as well as its potential applications in drug development, could lead to new therapeutic agents. Finally, further research into the safety and toxicity of 2-Chloro-5-(2-chlorophenyl)phenol, 95% could lead to new safety protocols for its use in lab experiments.
Synthesis Methods
2-Chloro-5-(2-chlorophenyl)phenol, 95% can be synthetized through a reaction between 2-chloro-5-nitrophenol and sodium hydroxide in dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature and pressure, and the product is isolated by filtration and washed with water. The yield of 2-Chloro-5-(2-chlorophenyl)phenol, 95% is typically high, ranging from 95-98%.
properties
IUPAC Name |
2-chloro-5-(2-chlorophenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYMMGBPIQMHJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000814 | |
Record name | 2',4-Dichloro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501000814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79881-39-3 | |
Record name | (1,1'-Biphenyl)-3-ol, 2',4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079881393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',4-Dichloro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501000814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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